4-Iodo-2-nitrobenzoic acid 4-Iodo-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 116529-62-5
VCID: VC21137421
InChI: InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
SMILES: C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O
Molecular Formula: C7H4INO4
Molecular Weight: 293.02 g/mol

4-Iodo-2-nitrobenzoic acid

CAS No.: 116529-62-5

Cat. No.: VC21137421

Molecular Formula: C7H4INO4

Molecular Weight: 293.02 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-2-nitrobenzoic acid - 116529-62-5

Specification

CAS No. 116529-62-5
Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
IUPAC Name 4-iodo-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Standard InChI Key IZBFYNYRKIUGSG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Iodo-2-nitrobenzoic acid consists of a benzoic acid core with two key substituents: an iodine atom at the para position (C-4) and a nitro group at the ortho position (C-2). The carboxylic acid group is directly attached to the benzene ring. This arrangement of functional groups creates a molecule with interesting electronic properties and reactivity patterns due to the electron-withdrawing nature of both the nitro group and the iodine substituent .

Physical Properties

The physical properties of 4-Iodo-2-nitrobenzoic acid are summarized in the following table:

PropertyValue
Molecular Weight293.02 g/mol
Physical StateSolid
Melting Point92°C (in ethanol)
Boiling Point391.5±32.0°C (predicted)
Density2.2±0.1 g/cm³
Flash Point190.6±25.1°C
LogP2.64
PSA (Polar Surface Area)83.12000
Exact Mass292.918488
SolubilityInsoluble in water; soluble in organic solvents

These physical properties indicate that 4-Iodo-2-nitrobenzoic acid is a relatively high-melting solid with limited water solubility, which is consistent with other substituted benzoic acid derivatives .

Chemical Identifiers

For reference purposes, the chemical identifiers for 4-Iodo-2-nitrobenzoic acid are provided below:

Identifier TypeValue
CAS Registry Number116529-62-5
IUPAC Name4-iodo-2-nitrobenzoic acid
SMILESC1=CC(=C(C=C1I)N+[O-])C(=O)O
InChIInChI=1S/C7H4INO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
InChIKeyIZBFYNYRKIUGSG-UHFFFAOYSA-N
European Community (EC) Number676-220-1
DSSTox Substance IDDTXSID60596479

These standardized identifiers enable consistent tracking and referencing of the compound across different chemical databases and literature sources .

Synthesis Methods

Multi-step Synthesis from Benzene

One documented method for the synthesis of 4-Iodo-2-nitrobenzoic acid involves a four-step process starting from benzene:

Step 1: Friedel-Crafts Alkylation
Benzene is converted to toluene through reaction with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) catalyst. This introduces the methyl group that will later be oxidized to the carboxylic acid.

Step 2: Iodination
Toluene undergoes iodination when treated with iodine in the presence of ferric chloride (FeCl₃) catalyst. The methyl group directs substitution to the ortho and para positions, but due to steric hindrance, the para position is favored, resulting in p-iodo toluene.

Step 3: Nitration
The p-iodo toluene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. The nitration occurs at the ortho position relative to the methyl group, as the para position is already occupied by iodine.

Step 4: Oxidation
Finally, the methyl group is oxidized to a carboxylic acid group using a strong oxidizing agent such as acidic potassium permanganate (KMnO₄), yielding 4-Iodo-2-nitrobenzoic acid .

This synthetic route demonstrates the strategic use of directing effects in aromatic substitution reactions to achieve the desired substitution pattern in the final product.

Alternative Synthetic Approaches

While the search results don't provide alternative synthetic methods specifically for 4-Iodo-2-nitrobenzoic acid, analogous approaches might be considered based on the synthesis of the related isomer 4-Iodo-3-nitrobenzoic acid. These could include:

  • Direct iodination of 2-nitrobenzoic acid using appropriate iodinating agents

  • Diazotization of 4-amino-2-nitrobenzoic acid followed by treatment with potassium iodide (similar to the Sandmeyer reaction)

  • Nitration of 4-iodobenzoic acid under controlled conditions to direct the nitro group to the desired position

The choice of synthetic route would depend on the availability of starting materials, scale requirements, and considerations of yield and purity .

Chemical Reactivity

Functional Group Reactivity

4-Iodo-2-nitrobenzoic acid contains three reactive functional groups, each with distinct chemical behavior:

Carboxylic Acid Group:

  • Undergoes typical carboxylic acid reactions including esterification, amidation, and salt formation

  • Can be converted to acid chlorides, esters, or amides for further transformations

Nitro Group (-NO₂):

  • Strong electron-withdrawing group that activates the ring toward nucleophilic aromatic substitution

  • Can be reduced to an amino group (-NH₂) using appropriate reducing agents

  • Participates in resonance stabilization, affecting the reactivity of the entire molecule

Iodo Group:

  • Participates in various coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions)

  • Can undergo nucleophilic substitution, especially when activated by the ortho-nitro group

  • Provides a handle for further functionalization of the aromatic ring

The presence of the nitro group ortho to the iodine increases the reactivity of the C-I bond toward nucleophilic substitution and metal-catalyzed coupling reactions, making this compound particularly valuable in organic synthesis.

Applications

Organic Synthesis

4-Iodo-2-nitrobenzoic acid serves as an important intermediate in organic synthesis, with applications including:

  • Synthesis of complex pharmaceutical compounds

  • Preparation of specialty chemicals and fine chemicals

  • Development of functionalized benzoic acid derivatives

  • Precursor for heterocyclic compound synthesis

  • Building block for the creation of molecules with specific functional patterns

Comparison with Similar Compounds

Structural Isomers

4-Iodo-2-nitrobenzoic acid can be compared with its structural isomers to understand how the position of substituents affects properties and reactivity:

CompoundStructure DifferencesNotable Characteristics
4-Iodo-3-nitrobenzoic acidNitro group at position 3 instead of 2Precursor to Iniparib; different electronic distribution
2-Iodo-4-nitrobenzoic acidIodo at position 2, nitro at position 4Different steric effects and reaction patterns
3-Iodo-2-nitrobenzoic acidIodo at position 3Alternative substitution pattern for synthesis

The position of the nitro group relative to the iodine significantly affects the electronic properties and therefore the reactivity of these compounds, particularly in nucleophilic aromatic substitution and coupling reactions .

Other Halogenated Nitrobenzoic Acids

Comparison with other halogenated nitrobenzoic acids provides insight into the effect of different halogens:

CompoundKey DifferencesComparative Properties
2-Chloro-4-nitrobenzoic acidChlorine instead of iodineUsed as antiviral agent; forms different crystal structures; generally more stable C-X bond
4-Bromo-2-nitrobenzoic acidBromine instead of iodineIntermediate reactivity between chloro and iodo compounds
4-Fluoro-2-nitrobenzoic acidFluorine instead of iodineStronger C-X bond; different electronic effects

2-Chloro-4-nitrobenzoic acid (2c4n) has been studied extensively for its antiviral properties in the treatment of HIV infection and immune deficiency diseases, as well as for its ability to form various molecular salts and cocrystals with interesting solid-state properties .

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute Toxicity, Oral, Category 4
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure, Category 3

The compound is assigned the GHS pictogram GHS07 (exclamation mark) and the signal word "Warning" .

ParameterTypical Specification
AppearanceSolid (often yellowish)
Purity≥97%
Storage Conditions2-8°C, dry
PackagingVarious sizes (typically 100mg to 10g)
Recommended UseFor laboratory research use only

The compound is typically supplied with analytical data confirming its identity and purity, such as NMR spectra, HPLC purity analysis, or mass spectrometry data .

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